molecular formula C19H16ClN3O2 B5562678 N-(4-chlorobenzyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide

N-(4-chlorobenzyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide

Cat. No. B5562678
M. Wt: 353.8 g/mol
InChI Key: MXLCDXDILHXDEX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions under specific conditions. For example, one compound was synthesized by reacting 4-(4-chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one with 3-methyl-1-phenyl-1H-pyrazol-5-amine in glycol under microwave irradiation, showcasing the methodology for creating complex molecules with similar functional groups (Xiaojing Zhang et al., 2006).

Molecular Structure Analysis

Structural studies on related compounds reveal significant details about their molecular geometry. For instance, the analysis of N-[(2-Methyl-4,5-diphenyl-1H-pyrrole-3-carbonyl)oxy]benzamide showed specific conformational characteristics, which were studied using X-ray crystallography and compared with theoretical calculations (G. Grassi et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving similar compounds include the efficient synthesis of pyridyl benzamides from aminopyridines and nitroolefins, facilitated by rare-earth-metal catalysis without the need for external oxidants. This process underscores the innovative approaches to forming chemical bonds and functional groups in related chemical structures (Zhengwang Chen et al., 2018).

Physical Properties Analysis

The physical properties of similar compounds can be elucidated through X-ray diffraction, IR, NMR, and UV-Vis spectra. For example, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide was characterized using these techniques, leading to a comprehensive understanding of its structure and behavior (S. Demir et al., 2016).

Scientific Research Applications

Antimicrobial Applications

Some derivatives of N-(4-chlorobenzyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide have shown pronounced antimicrobial activity. For instance, certain thienopyrimidine derivatives exhibited significant antimicrobial properties, which might imply potential applications for this compound in developing new antimicrobial agents (Bhuiyan et al., 2006).

Molecular Docking and In Vitro Screening

Derivatives related to this compound have been subjected to molecular docking screenings towards specific proteins, revealing moderate to good binding energies. This suggests their potential in drug development and molecular biology research. The compounds exhibited antimicrobial and antioxidant activities, highlighting their multifaceted applications in scientific research (Flefel et al., 2018).

Synthesis of Novel Heterocyclic Compounds

Research has also focused on synthesizing novel compounds related to this compound, aiming at potential biological activities. For example, novel indolylpyridazinone derivatives with expected biological activity have been synthesized, indicating the chemical versatility and potential application of this compound in creating new therapeutic agents (Abubshait, 2007).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-(6-methylpyridazin-3-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c1-13-5-10-18(23-22-13)25-17-4-2-3-15(11-17)19(24)21-12-14-6-8-16(20)9-7-14/h2-11H,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLCDXDILHXDEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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